(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2306254-36-2
VCID: VC11994317
InChI: InChI=1S/C9H15F2NO2.ClH/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14;/h6-7H,1-5,12H2,(H,13,14);1H/t7-;/m0./s1
SMILES: C1CC(CCC1CC(C(=O)O)N)(F)F.Cl
Molecular Formula: C9H16ClF2NO2
Molecular Weight: 243.68 g/mol

(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

CAS No.: 2306254-36-2

Cat. No.: VC11994317

Molecular Formula: C9H16ClF2NO2

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride - 2306254-36-2

Specification

CAS No. 2306254-36-2
Molecular Formula C9H16ClF2NO2
Molecular Weight 243.68 g/mol
IUPAC Name (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H15F2NO2.ClH/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14;/h6-7H,1-5,12H2,(H,13,14);1H/t7-;/m0./s1
Standard InChI Key MAJOAEKSMAWTQS-FJXQXJEOSA-N
Isomeric SMILES C1CC(CCC1C[C@@H](C(=O)O)N)(F)F.Cl
SMILES C1CC(CCC1CC(C(=O)O)N)(F)F.Cl
Canonical SMILES C1CC(CCC1CC(C(=O)O)N)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the class of non-proteinogenic amino acids, featuring a 4,4-difluorocyclohexyl group attached to the β-carbon of an L-alanine backbone. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications .

Molecular Characteristics

  • Molecular Formula: C9H16ClF2NO2\text{C}_9\text{H}_{16}\text{ClF}_2\text{NO}_2

  • Molecular Weight: 243.68 g/mol

  • IUPAC Name: (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

  • Stereochemistry: The (2S) configuration ensures chirality, critical for interactions with biological targets .

Structural Features

  • Cyclohexyl Group: The 4,4-difluorocyclohexyl moiety introduces rigidity and lipophilicity, influencing pharmacokinetic properties.

  • Amino Acid Backbone: The propanoic acid chain with an α-amino group enables peptide bond formation, facilitating integration into larger molecules .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
CAS Number2306254-36-2
SolubilitySoluble in polar solvents (e.g., THF, DMF)
StabilityStable under inert conditions
Melting PointNot reported (typically >150°C for amino acid salts)

Synthesis and Industrial Production

The synthesis of this compound involves multi-step organic transformations, as detailed in patent CN113929598A . The process emphasizes scalability and avoids specialized catalysts, making it industrially viable.

Synthetic Route Overview

  • Enol Intermediate Formation: 4,4-Difluorocyclohexanone reacts with lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) to generate an enolate, which subsequently reacts with N-phenylbis(trifluoromethylsulfonyl)imide to yield a triflate intermediate (Compound 1) .

  • Negishi Coupling: Zinc-mediated coupling of 2-tert-butoxycarbonylamino-3-iodo-L-alanine methyl ester with Compound 1 in DMF forms the carbon-carbon bond, producing Compound 2 .

  • Hydrogenation: Palladium-catalyzed hydrogenation of Compound 2 reduces the double bond, yielding Compound 3 .

  • Hydrolysis: Lithium hydroxide-mediated hydrolysis of Compound 3 removes the methyl ester, followed by hydrochloride salt formation to produce the final compound .

Table 2: Synthesis Step Yields

StepReactionYield
1Enol triflate formation85%
2Negishi coupling90%
3Hydrogenation95%
4Hydrolysis & salt formation91%
Total Yield68%

Advantages of the Patent Method

  • Efficiency: Eliminates chromatographic purification in final steps, reducing costs .

  • Stereochemical Control: The L-alanine precursor ensures retention of the (2S) configuration .

  • Scalability: All steps performed under standard industrial conditions (e.g., room temperature, ambient pressure) .

Applications in Pharmaceutical Research

The compound’s unique structure positions it as a versatile intermediate in drug development, particularly for modulating protein-protein interactions.

Role in IL-17A Modulation

Patent WO2020163554A1 highlights derivatives of this compound as potential IL-17A inhibitors, targeting autoimmune diseases like psoriasis and rheumatoid arthritis . The difluorocyclohexyl group enhances binding affinity to hydrophobic pockets in IL-17A, while the amino acid backbone facilitates solubility and bioavailability .

Peptidomimetic Design

  • Bioisostere Function: The fluorinated cyclohexyl group mimics phenyl or cyclohexyl motifs in natural peptides, improving metabolic stability .

  • Case Study: Analogous structures have been incorporated into protease inhibitors, demonstrating enhanced resistance to enzymatic degradation .

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